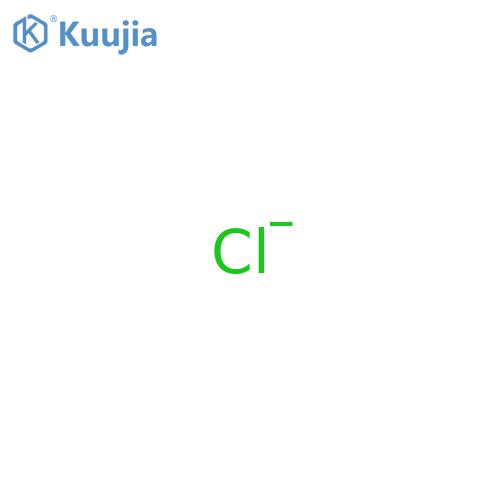Cas no 194805-30-6 (1-(3-chloroprop-2-en-1-yl)-1,3,5,7-tetraazatricyclo3.3.1.1,3,7decan-1-ium chloride)

1-(3-chloroprop-2-en-1-yl)-1,3,5,7-tetraazatricyclo3.3.1.1,3,7decan-1-ium chloride 化学的及び物理的性質
名前と識別子
-
- 1-(3-chloroprop-2-en-1-yl)-1,3,5,7-tetraazatricyclo3.3.1.1,3,7decan-1-ium chloride
- Quaternium-15
- 3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decane, 1-(3-chloro-2-propenyl)-, chloride
- E40U03LEM0
- EN300-18430961
- 1-(3-chloroprop-2-en-1-yl)-1,3,5,7-tetraazatricyclo[3.3.1.1,3,7]decan-1-ium chloride
- 1-(3-Chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride
- UKHVLWKBNNSRRR-TYYBGVCCSA-M
- XD-1840
- Hexamethylenetetramine chloroallyl chloride
- Dowicil 75
- Quaternium-15 trans-form
- NSC 172971
- Cinartc 200
- AKOS016009992
- 4080-31-3
- n-(3-chloroallyl) hexaminium chloride
- 3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane
- 3,5,7-Triaza-1-azoniaadamantane, 1-(3-chloroallyl)-, chloride
- Dowicil75
- 194805-30-6
- CHEBI:59607
- CCRIS 1398
- N-(3-Chloroallyl)hexaminium chloride
- Dowicil 100
- Caswell No. 181
- Dowco 184
- Dowicide Q
- 3,5,7-Triaza-1-azoniatricyclo(3.3.1.13,7)decane, 1-(3-chloro-2-propen-1-yl)-, chloride (1:1)
- 2W5B4VJ152
- Methenamine 3-chloroallylochloride
- 1-(3-chloro-2-propenyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane chloride
- 3,5,7-TRIAZA-1-AZONIATRICYCLO(3.3.1.13,7)DECANE, 1-((2E)-3-CHLORO-2-PROPEN-1-YL)-, CHLORIDE (1:1)
- UNII-E40U03LEM0
- 1-(cis-3-Chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride
- (E)-1-(3-Chloroallyl)-1,3,5,7-tetraazaadamantan-1-ium chloride
- EINECS 223-805-0
- LS-13676
- Q27255687
- 3,5,7-Triaza-1-azoniatricyclo(3.3.1.13,7)decane, 1-(3-chloro-2-propenyl)-, chloride
- 1-[(2E)-3-chloroprop-2-en-1-yl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane chloride
- Quaternim-15 trans-form
- HSDB 6820
- 1-[3-chloroprop-2-en-1-yl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1(3),(7)]decanium chloride
- EPA Pesticide Chemical Code 017901
- UNII-2W5B4VJ152
- Quaternium 15
-
- インチ: 1S/ClH/h1H/p-1
- InChIKey: VEXZGXHMUGYJMC-UHFFFAOYSA-M
- SMILES: [Cl-]
計算された属性
- 精确分子量: 250.0752019g/mol
- 同位素质量: 250.0752019g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 224
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.7Ų
じっけんとくせい
- LogP: log Kow = -0.1
1-(3-chloroprop-2-en-1-yl)-1,3,5,7-tetraazatricyclo3.3.1.1,3,7decan-1-ium chloride Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-18430961-0.05g |
1-(3-chloroprop-2-en-1-yl)-1,3,5,7-tetraazatricyclo[3.3.1.1,3,7]decan-1-ium chloride |
194805-30-6 | 0.05g |
$2755.0 | 2023-09-19 |
1-(3-chloroprop-2-en-1-yl)-1,3,5,7-tetraazatricyclo3.3.1.1,3,7decan-1-ium chloride 関連文献
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
1-(3-chloroprop-2-en-1-yl)-1,3,5,7-tetraazatricyclo3.3.1.1,3,7decan-1-ium chlorideに関する追加情報
1-(3-Chloroprop-2-en-1-yl)-1,3,5,7-Tetraazatricyclo[3.3.1.1³,³⁷]decan-1-ium Chloride: A Comprehensive Overview
The compound with CAS No 194805-30-6, commonly referred to as 1-(3-chloroprop-2-en-1-yl)-1,3,5,7-tetraazatricyclo[3.3.1.1³,³⁷]decan-1-ium chloride, is a highly specialized organic compound with unique structural and functional properties. This compound has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology due to its complex molecular architecture and potential applications in advanced materials and drug delivery systems.
The molecular structure of this compound is characterized by a tricyclic system with four nitrogen atoms strategically positioned within the ring system (tetraazatricyclo[3.3.1.1³,³⁷]decan). The presence of a chlorinated propenyl group (3-chloropropenyl) introduces additional functionality and reactivity to the molecule. This combination of structural features makes it a versatile building block for synthesizing advanced materials and bioactive compounds.
Recent studies have highlighted the potential of this compound in the development of novel materials with tailored electronic and mechanical properties. For instance, researchers have explored its use in constructing covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage, catalysis, and sensing technologies.
In the pharmaceutical industry, the unique properties of 1-(3-chloropropenyl)-tetraazatricyclo compound have been leveraged to design drug delivery systems with enhanced bioavailability and targeted delivery capabilities. The nitrogen-rich framework allows for functionalization with bioactive molecules, enabling precise drug release mechanisms.
Moreover, the synthesis of this compound has been optimized through innovative methodologies that minimize environmental impact and improve yield efficiency. Green chemistry approaches have been employed to develop scalable production methods that align with sustainable practices in modern chemical manufacturing.
Looking ahead, ongoing research into the properties of this compound is expected to unlock new applications in fields such as optoelectronics and nanotechnology. Its ability to form stable coordination complexes with transition metals makes it a promising candidate for designing next-generation catalysts and electronic devices.
In conclusion, the compound with CAS No 194805-30-6 represents a significant advancement in organic chemistry due to its intricate structure and diverse functional applications. As research continues to uncover its potential, this compound is poised to play a pivotal role in shaping future innovations across multiple scientific disciplines. ]]>
194805-30-6 (1-(3-chloroprop-2-en-1-yl)-1,3,5,7-tetraazatricyclo3.3.1.1,3,7decan-1-ium chloride) Related Products
- 1596013-62-5(3-cyclobutanecarbonyl-4H-1,2,4-triazole)
- 882073-12-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one)
- 90693-88-2(1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium)
- 1005301-11-0(3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide)
- 1361544-42-4(3-Amino-2-(2,3,5-trichlorophenyl)pyridine-6-acetic acid)
- 3375-32-4(Palladium(II) benzoate)
- 2171573-73-0(tert-butyl 3-(1-amino-3,3-dimethylcyclobutyl)-3-hydroxypiperidine-1-carboxylate)
- 98128-00-8(2-(3,4,5-Trimethoxyphenyl)propanal)
- 948595-09-3((2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate)
- 2172035-70-8(4-(trifluoromethyl)oxolane-3-carboxamide)




